molecular formula C10H10N2O2 B11907061 7-Methoxy-8-methylquinazolin-4(1H)-one CAS No. 923275-06-3

7-Methoxy-8-methylquinazolin-4(1H)-one

Cat. No.: B11907061
CAS No.: 923275-06-3
M. Wt: 190.20 g/mol
InChI Key: PGRJUTLFMUYRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-8-methylquinazolin-4(1H)-one is a quinazoline derivative with the molecular formula C10H10N2O2. This compound is known for its unique chemical structure, which includes a methoxy group at the 7th position and a methyl group at the 8th position on the quinazoline ring. It has a molecular weight of 190.2 g/mol and a melting point of 192.03°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-methylquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-methoxybenzoic acid and acetic anhydride.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazoline ring.

    Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 8th position.

    Methoxylation: Finally, the compound is methoxylated using sodium methoxide to introduce the methoxy group at the 7th position.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the above synthetic route. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

7-Methoxy-8-methylquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyquinazolin-4(1H)-one: Lacks the methyl group at the 8th position.

    8-Methylquinazolin-4(1H)-one: Lacks the methoxy group at the 7th position.

    Quinazolin-4(1H)-one: Lacks both the methoxy and methyl groups.

Uniqueness

7-Methoxy-8-methylquinazolin-4(1H)-one is unique due to the presence of both the methoxy and methyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

923275-06-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6-8(14-2)4-3-7-9(6)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13)

InChI Key

PGRJUTLFMUYRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CNC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.